Phoxim

Overview

Description

Synthesis Analysis

Phoxim is synthesized using macromolecular alcohol (benzyl alcohol, etc.) as the starting material and optimizing the intermediate reaction conditions . The synthetic method has several advantages: intermediate benzyl nitrite has a high boiling point and strong safety; intermediate α-cyanobenzaldehyde oxime sodium are almost (≥99%) cis structure, and no further refinement was required, which greatly reduced the amount of waste water produced; and the high yield of this compound was maintained at 72.9% .

Molecular Structure Analysis

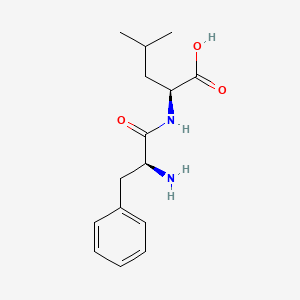

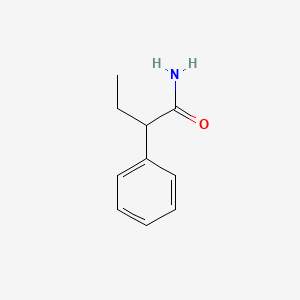

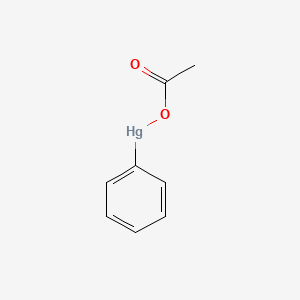

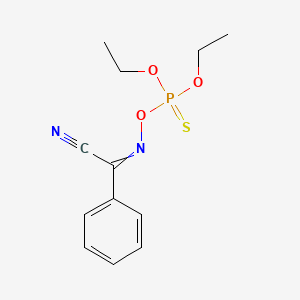

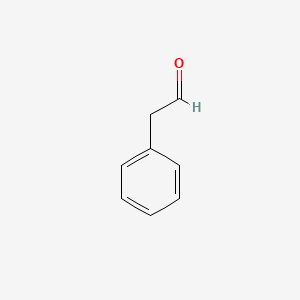

The molecular formula of this compound is C12H15N2O3PS . Its relative molecular mass is 298.3 . The IUPAC name for this compound is O,O-diethyl α-cyanobenzylideneamino-oxyphosphonothioate .

Physical And Chemical Properties Analysis

This compound is a reddish-brown liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 362.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

1. Effects on Intestinal Health and Mitigation Strategies

Phoxim, an organophosphorus pesticide, has been studied for its effects on intestinal health. In rats, it has been shown to induce oxidative stress and damage the intestinal barrier, affecting the expression of junction proteins and reducing antioxidant levels in the intestinal mucosa. Notably, vitamin E supplementation was found to mitigate these effects, reducing the toxicity of this compound on rat intestinal tissue (Sun, Zhang, Song, & Shan, 2018).

2. This compound Residue Reduction in Agriculture

Research has focused on reducing this compound residues in agricultural products. One study demonstrated that inoculations with Arbuscular Mycorrhizal (AM) fungi in carrots and green onions significantly decreased this compound concentrations in the plants and soils, suggesting a potential for AM fungi in reducing pesticide residues in crops and assisting in phytoremediation of contaminated soils (Wang, Tong, Shi, Xu, & He, 2011).

3. This compound Metabolism and Detoxification in Plants

The impact of Trichoderma asperellum, a fungus, on this compound residue reduction in tomato plants has been investigated. The study found that the fungus facilitated the rapid degradation of this compound in tomato roots and enhanced the plant's detoxification potential, suggesting a biological approach to reduce this compound residues in food crops (Chen et al., 2019).

4. Impacts on Silk Production

The effects of this compound on silk production in Bombyx mori (silkworms) have been studied. Exposure to this compound resulted in silk gland damage and reduced cocooning rates. However, pretreatment with titanium dioxide nanoparticles (TiO2 NPs) was found to attenuate this damage, suggesting a potential protective strategy against this compound toxicity in sericulture (Li et al., 2014).

5. Environmental Behaviors and Formulations

The environmental behavior of different this compound formulations in bamboo forests has been investigated, revealing that the type of formulation significantly influences its distribution, degradation, and residue in the environment. This study provides insights into the environmental impact and management of this compound use in agriculture (Liu et al., 2015).

6. Biodegradation by Microorganisms

Bacillus amyloliquefaciens has been evaluated for its ability to degrade this compound. This bacterium can degrade broad-spectrum organophosphorus pesticides and use this compound as a phosphorus source, offering a microbial approach to mitigate environmental pollution caused by this compound (Meng et al., 2019).

Safety and Hazards

Future Directions

Phoxim has been found to significantly change the structure and function of the microbial community and displayed a negative impact on freshwater ecosystems in a short exposure time . Future research could focus on the aquatic eco-risk of this compound . Another study demonstrated that vitamin E ameliorates this compound-induced nephrotoxicity via inhibiting mitochondrial apoptosis , suggesting potential future directions for mitigating the harmful effects of this compound.

Mechanism of Action

Target of Action

Phoxim is an organophosphate insecticide . Its primary target is the nervous system of parasites, including insects, mammals, birds, fish, and many other organisms . Specifically, it inhibits acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . ACh is a molecule involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain .

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting the activity of AChE, this compound prevents the termination of nervous signals where ACh is the neurotransmitter . This results in the neurons remaining in constant activity and excitation, massively disturbing the normal movements of the parasites . The bottom line for the parasites is that they are paralyzed and die more or less quickly .

Biochemical Pathways

This compound is oxidatively desulfurated to the oxo-analogue, PO-phoxim, which is a more potent inhibitor of cholinesterases than this compound itself . In mammals, po-phoxim is an extremely short-lived intermediate and, together with this compound, is rapidly hydrolysed to non-toxic products .

Pharmacokinetics

Percutaneous absorption (i.e., through the skin) of topically administered this compound depends on the animal species, the administered dose, and the extension of the treated body surface . Studies on piglets treated with a this compound pour-on showed that a maximum of 3% of the administered dose was absorbed into the bloodstream .

Result of Action

The result of this compound’s action is the paralysis and subsequent death of the parasites . This is due to the over-stimulation of central cholinergic neurons and of the parasympathetic nervous and neuromuscular systems caused by the inhibition of AChE .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the combined toxic impacts of this compound and deltamethrin displayed synergistic effects on zebrafish embryos . The activities of T-SOD, Cu/Zn-SOD, POD, and CarE varied dramatically under most administrations of this compound, deltamethrin, and this compound + deltamethrin combinations relative to the baseline value .

properties

IUPAC Name |

(Z)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATROHALUCMTWTB-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=S)(OCC)O/N=C(\C#N)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860144 | |

| Record name | (Z)-Phoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14816-18-3, 217075-82-6 | |

| Record name | Phoxim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Phoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phoxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Phoxim?

A1: this compound exerts its insecticidal effects by inhibiting acetylcholinesterase (AChE) [, , ]. This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system.

Q2: What are the downstream consequences of this compound-induced AChE inhibition?

A2: Inhibition of AChE leads to an accumulation of acetylcholine (ACh) in the synaptic cleft []. This excess ACh causes continuous stimulation of nerve cells, leading to a range of neurological effects, ultimately culminating in paralysis and death in target insects.

Q3: Does this compound affect other enzymes besides AChE?

A3: Yes, research suggests that this compound exposure can also impact other enzymes, including those involved in oxidative stress responses [, , ]. For example, it has been shown to affect the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) [, ].

Q4: What evidence exists for this compound inducing oxidative stress?

A4: Studies have shown that this compound exposure leads to increased levels of malondialdehyde (MDA) in various tissues, including the fat body and midgut of silkworms [, ]. MDA is a well-established marker of lipid peroxidation and oxidative stress.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C12H15N2O3PS and a molecular weight of 298.3 g/mol.

Q6: Has research explored the use of this compound in controlled-release formulations?

A6: Yes, studies have investigated the incorporation of this compound into organobentonite-based formulations to achieve controlled release []. These formulations aim to reduce the release rate of this compound, potentially minimizing environmental impact and enhancing its efficacy.

Q7: Does the structure of this compound offer insights into its activity?

A7: While specific SAR studies are not detailed in the abstracts, the presence of a thiophosphoryl group is a common feature in organophosphorus insecticides and plays a key role in the interaction with AChE []. Modifications to this and other structural elements can impact this compound's potency and selectivity.

Q8: How does light exposure affect this compound stability?

A8: Research indicates that this compound is photosensitive and degrades under UV irradiation [, ]. This highlights the importance of storage conditions and potential challenges for its application in environments with high UV exposure.

Q9: What are the implications of this compound's environmental persistence?

A9: this compound's persistence in soil and water raises concerns about its potential impact on non-target organisms [, ]. This highlights the need for responsible use, proper waste management, and exploration of alternative pest control methods.

Q10: How is this compound metabolized in target organisms?

A10: Studies have identified several metabolites of this compound, including Phoxom, Phoxom dimer, and various oxidized derivatives [, ]. These metabolites can contribute to the overall toxicity and persistence of this compound in the environment.

Q11: Is there evidence of this compound bioaccumulation?

A11: Yes, research on fish exposed to this compound suggests that it can accumulate in tissues over time, raising concerns about its potential impact on food chains and ecosystems [].

Q12: What model organisms are used to study this compound's effects?

A12: A range of model organisms, including zebrafish, rats, rabbits, silkworms, and mites, are used to assess the toxicity and efficacy of this compound [, , , , , ].

Q13: What types of in vitro studies are conducted with this compound?

A13: Researchers utilize various in vitro models, such as primary-cultured hepatocytes and skin fibroblasts, to investigate the cellular and molecular mechanisms of this compound toxicity [, ]. These studies provide valuable insights into the compound's effects at the cellular level.

Q14: Has resistance to this compound been observed in pest populations?

A14: Yes, resistance to this compound has been documented in several insect species, including the cotton bollworm (Helicoverpa armigera) and the citrus red mite (Panonychus citri) [, , ]. This resistance poses a significant challenge for pest control and underscores the need for resistance management strategies.

Q15: What are the mechanisms underlying this compound resistance?

A15: Research suggests that resistance to this compound can involve various mechanisms, including enhanced detoxification by enzymes like esterases and oxidases [, , ]. Target site insensitivity, where mutations in AChE reduce its binding affinity for this compound, is another potential mechanism of resistance [, ].

Q16: Does this compound resistance confer cross-resistance to other insecticides?

A16: Yes, cross-resistance to other organophosphorus insecticides and even insecticides from different chemical classes, such as pyrethroids, has been reported [, , , ]. This highlights the complex nature of insecticide resistance and the need for integrated pest management approaches.

Q17: What are the toxicological effects of this compound in non-target organisms?

A17: Studies have shown that this compound can induce a range of toxic effects in non-target organisms, including oxidative stress, DNA damage, and apoptosis [, , ]. The severity of these effects varies depending on the dose, duration of exposure, and species.

Q18: How does this compound degrade in the environment?

A18: this compound degradation in the environment is influenced by factors such as pH, temperature, and UV irradiation [, ]. Biodegradation by microorganisms also contributes to its breakdown in soil and water [, ]. Understanding these degradation pathways is crucial for assessing the environmental persistence and potential risks of this compound.

Q19: What analytical methods are used to measure this compound residues?

A19: Various analytical techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the detection and quantification of this compound residues in environmental and biological samples [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)